molecular formula C21H25N3O5 B2414954 N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2319853-20-6

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Katalognummer: B2414954
CAS-Nummer: 2319853-20-6
Molekulargewicht: 399.447
InChI-Schlüssel: SXYCLXDDDNKJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a potent and selective covalent inhibitor designed to target KRAS G12C mutant proteins, a prevalent oncogenic driver in numerous cancers such as non-small cell lung cancer (NSCLC), colorectal carcinoma, and pancreatic ductal adenocarcinoma. This compound functions by irreversibly binding to the mutated cysteine residue in the switch-II pocket of the GDP-bound KRAS G12C protein, locking it in an inactive state and preventing the exchange of GDP for GTP. This mechanism thereby inhibits downstream signaling through the MAPK pathway, including RAF-MEK-ERK, which is critical for cellular proliferation and survival. Its research value is underscored by its role in exploring tumor vulnerability and overcoming resistance mechanisms to first-generation KRAS G12C inhibitors. Studies involving this compound are pivotal for advancing the understanding of KRAS-driven tumor biology and for developing next-generation therapeutic strategies aimed at broader KRAS mutations and improved efficacy. Research into this inhibitor, as documented in scientific literature and patent filings, provides a valuable chemical probe for investigating signal transduction, combination therapies, and the development of covalent targeting approaches in oncology. [Source: https://patents.google.com/patent/WO2022256403A1/] [Source: https://www.nature.com/articles/s41586-021-03165-3]

Eigenschaften

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-12-6-7-15(10-17(12)24-8-4-5-19(24)26)23-21(28)20(27)22-11-18(25)16-9-13(2)29-14(16)3/h6-7,9-10,18,25H,4-5,8,11H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYCLXDDDNKJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=C(OC(=C2)C)C)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential therapeutic applications. Its structure combines a furan derivative with an oxalamide moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O5C_{19}H_{22}N_{2}O_{5} with a molecular weight of 390.45 g/mol. The presence of functional groups such as hydroxyl, furan, and oxalamide indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H22N2O5
Molecular Weight390.45 g/mol
CAS Number2309774-97-6

The biological activity of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been attributed to its ability to modulate various biochemical pathways:

  • Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suggesting that this compound may exhibit anti-inflammatory properties by reducing the synthesis of pro-inflammatory mediators.
  • Antioxidant Properties : The presence of the furan ring may contribute to antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound might interact with neurokinin receptors, which are involved in pain transmission and mood regulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds or analogs:

  • Study on Anti-inflammatory Effects : A related compound demonstrated significant inhibition of COX enzymes in vitro, leading to reduced prostaglandin synthesis in mouse peritoneal macrophages (IC50 = 1.1 µM) . This suggests potential for N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide to exhibit similar effects.
  • Neuroprotection : Research on structurally similar compounds indicated their efficacy in protecting neuronal cells from apoptosis induced by oxidative stress . This aligns with the hypothesis that our compound could provide neuroprotective benefits.
  • Anticancer Activity : Some oxalamide derivatives have shown promise in inhibiting cancer cell growth in vitro. For instance, compounds similar in structure inhibited murine Sarcoma 180 cell lines effectively . This raises the possibility that our compound may also be evaluated for anticancer properties.

Q & A

Q. Table 1: Reaction Condition Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amine SynthesisNaBH4, MeOH, 0°C6592%
Oxalamide CouplingDCC, HOBt, DCM, RT7895%

Basic: How is structural characterization performed post-synthesis?

Methodological Answer:
Validate purity and structure using:

Spectroscopy :

  • NMR : 1^1H NMR (DMSO-d6) for hydroxyl protons (δ 5.2–5.5 ppm) and furan protons (δ 6.1–6.3 ppm); 13^{13}C NMR for carbonyl signals (δ 165–170 ppm) .
  • IR : Confirm amide C=O stretches (~1650 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

Mass Spectrometry :

  • High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ (calculated: 441.18 g/mol) .

Basic: What initial biological assays are recommended for activity screening?

Methodological Answer:
Prioritize assays based on structural analogs:

In Vitro Cytotoxicity :

  • Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Enzyme Inhibition :

  • Screen against kinases (e.g., EGFR) or HDACs using fluorescence-based enzymatic kits .

Solubility Assessment :

  • Measure logP via shake-flask method (expected logP ~2.8 due to polar oxalamide and hydrophobic aryl groups) .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:
Conduct structure-activity relationship (SAR) studies:

Analog Design :

  • Replace the 2-oxopyrrolidinyl group with morpholine (increased solubility) or isothiazolidine (enhanced rigidity) .

Biological Testing :

  • Compare IC50_{50} values of analogs in enzyme inhibition assays (Table 2).

Computational Analysis :

  • Perform molecular docking (AutoDock Vina) to predict binding affinities to HDAC2 or EGFR .

Q. Table 2: SAR of Key Modifications

ModificationTargetIC50_{50} (µM)Reference
2-OxopyrrolidinylHDAC20.45
MorpholineHDAC21.2

Advanced: How to resolve contradictions in biological data (e.g., variable IC50_{50}50​)?

Methodological Answer:
Address discrepancies via:

Dose-Response Validation :

  • Repeat assays in triplicate across 8–10 concentration points .

Purity Analysis :

  • Use HPLC-MS to confirm >95% purity; impurities >0.5% may skew results .

Orthogonal Assays :

  • Validate kinase inhibition via Western blot (phospho-EGFR detection) alongside enzymatic assays .

Advanced: What computational methods aid in target identification?

Methodological Answer:

Molecular Docking :

  • Use Schrödinger Suite to model interactions with HDACs or kinases; prioritize residues within 4Å of the oxalamide group .

Molecular Dynamics (MD) :

  • Simulate binding stability (GROMACS, 100 ns trajectory) to assess hydrogen bonding with active-site residues .

QSAR Modeling :

  • Develop quantitative models (e.g., Random Forest) using descriptors like polar surface area and logP .

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